

Odatroltide: A Technical Deep Dive into its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate under investigation for the treatment of acute ischemic stroke.[1][2] This document provides a comprehensive overview of the chemical structure of **Odatroltide**, its synthesis pathway, and its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

Odatroltide is a conjugate molecule comprising a pentapeptide and a non-peptidic moiety.[2]

- Peptide Component: The peptide portion of **Odatroltide** has the amino acid sequence Ala-Arg-Pro-Ala-Lys (PAK).[2]
- Non-Peptidic Component: This peptide is conjugated to (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]

The complete chemical structure can be represented as the covalent linkage of these two components.

Table 1: Physicochemical Properties of **Odatroltide**

Property	Value	Source
Molecular Formula	C32H51N7O8	PubChem
IUPAC Name	(2S)-6-[[(2S)-6-amino-2- [[(2S)-2-[[(2S)-pyrrolidine-2- carbonyl]amino]propanoyl]ami no]hexanoyl]amino]-2- [[(3S)-6,7-dihydroxy-1,1- dimethyl-3,4-dihydro-2H- isoquinoline-3- carbonyl]amino]hexanoic acid	PubChem

Synthesis Pathway

The synthesis of **Odatroltide** involves a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide fragment and subsequent solution-phase conjugation with the tetrahydroisoquinoline derivative.

Solid-Phase Synthesis of the PAK Peptide

The pentapeptide Ala-Arg-Pro-Ala-Lys is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of Ala-Arg-Pro-Ala-Lys

- Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[5]
- Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.
 Each cycle involves:
 - Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
 - Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[5]

- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

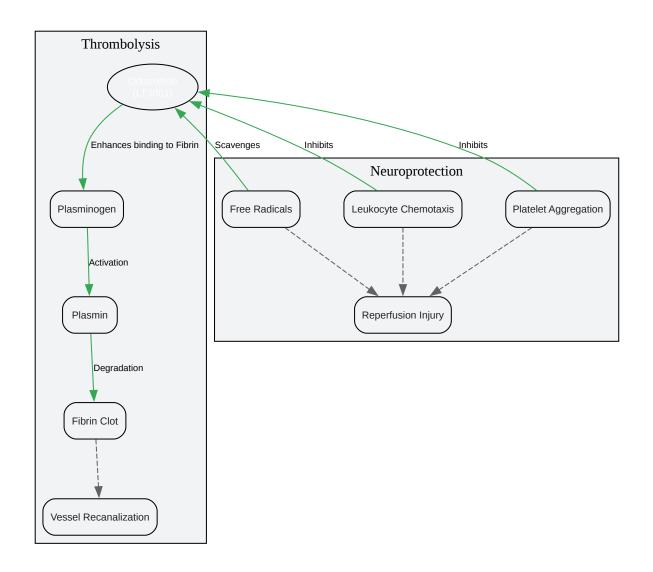
Synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The synthesis of this non-peptidic component is a distinct chemical synthesis process. While a detailed, publicly available protocol specifically for this exact molecule is not readily found, similar tetrahydroisoquinoline derivatives are often synthesized through multi-step organic chemistry reactions.

Conjugation and Final Product Formation

The purified PAK peptide is then conjugated to the synthesized (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a solution-phase reaction. This typically involves the activation of the carboxylic acid group of the tetrahydroisoquinoline moiety to form an active ester, which then reacts with the N-terminal amine of the peptide. The final conjugate, **Odatroltide**, is then purified using chromatographic techniques.

Click to download full resolution via product page


Caption: Odatroltide Synthesis Workflow.

Mechanism of Action and Signaling Pathway

Odatroltide is designed to have a dual mechanism of action for the treatment of acute ischemic stroke: recanalization of occluded blood vessels and reduction of reperfusion injury.[1] [2]

- Thrombolytic Effect: **Odatroltide** promotes local endogenous fibrinolysis by enhancing the binding of plasminogen to fibrin. This facilitates the conversion of plasminogen to plasmin, which then degrades the fibrin clot, restoring blood flow.[6]
- Neuroprotective Effect: The molecule exhibits antioxidant properties, scavenging free
 radicals that are generated during reperfusion and contribute to cellular damage.[2] It also
 inhibits leukocyte chemotaxis and platelet aggregation, thereby reducing inflammationmediated injury.[2][6]

Click to download full resolution via product page

Caption: Odatroltide Mechanism of Action.

Quantitative Data

Currently, detailed quantitative data such as reaction yields for each synthesis step, spectroscopic data (NMR, MS), and HPLC purity profiles for **Odatroltide** are not extensively available in the public domain and are likely proprietary information of the developing pharmaceutical company. Clinical trial publications report on dosage and patient outcomes.[1] For instance, a phase 2 clinical trial administered **Odatroltide** at a single dose of 0.025 mg/kg. [1]

Conclusion

Odatroltide is a promising peptide conjugate therapeutic with a unique dual mechanism of action for the treatment of acute ischemic stroke. Its synthesis involves a combination of solid-phase peptide synthesis and solution-phase conjugation. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intravenous Odatroltide for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Odatroltide for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. Lumosa Therapeutics [lumosa.com.tw]
- To cite this document: BenchChem. [Odatroltide: A Technical Deep Dive into its Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15143700#odatroltide-structure-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com